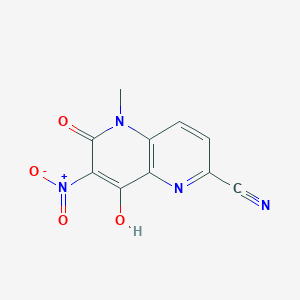

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

Description

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is a polyfunctional heterocyclic compound featuring a 1,5-naphthyridine core. Its structure includes a hydroxy group at position 8, a methyl group at position 5, a nitro group at position 7, an oxo group at position 6, and a cyano substituent at position 2.

Properties

Molecular Formula |

C10H6N4O4 |

|---|---|

Molecular Weight |

246.18 g/mol |

IUPAC Name |

8-hydroxy-5-methyl-7-nitro-6-oxo-1,5-naphthyridine-2-carbonitrile |

InChI |

InChI=1S/C10H6N4O4/c1-13-6-3-2-5(4-11)12-7(6)9(15)8(10(13)16)14(17)18/h2-3,15H,1H3 |

InChI Key |

UNYSPCMPUSXCBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=C(C1=O)[N+](=O)[O-])O)N=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

3-Aminopyridine derivatives substituted with methyl and nitro groups serve as the key nitrogen-containing precursors.

Meldrum’s acid or β-ketoesters provide the carbon framework for ring closure and introduction of the keto and hydroxyl functionalities.

Diethyl methylenemalonate or related malonate esters are used for carbonitrile introduction at the 2-position via condensation and subsequent cyclization.

Stepwise Synthetic Scheme (Hypothetical Based on Published Analogues)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | 3-Amino-5-methyl-7-nitropyridine + Meldrum’s acid or β-ketoester | Formation of enamine intermediate |

| 2 | Intramolecular cyclization | Heating in high-boiling solvents (Dowtherm A or diphenyl ether) | Formation of 8-hydroxy-1,5-naphthyridine core |

| 3 | Decarboxylation | Thermal treatment | Removal of carboxyl groups, formation of keto group at position 6 |

| 4 | Introduction of nitrile group | Reaction with diethyl methylenemalonate or nitrile precursors | Formation of 2-carbonitrile substituent |

| 5 | Oxidation and functional group tuning | Use of oxidants such as iodine or m-NO2PhSO3Na | Final oxidation to keto and nitro functionalities |

This sequence is supported by analogous syntheses of 8-hydroxy-1,5-naphthyridines and their derivatives, where Meldrum’s acid condensation and thermal cyclization are key steps.

Catalysts and Solvents

Iodine in dioxane/water mixtures has been shown to be an efficient, recyclable catalyst for oxidative cyclizations.

Montmorillonite K10 clay has been used as a catalyst to facilitate condensation reactions in similar systems.

Chlorobenzene and Dowtherm A serve as high-boiling solvents to promote intramolecular cyclization and decarboxylation steps.

Analytical Data and Yields

In related syntheses of 8-hydroxy-1,5-naphthyridines, yields typically range from 45% to 60% depending on the substituents and reaction conditions. The use of m-NO2PhSO3Na as an oxidant often improves reproducibility and yield compared to iodine alone.

| Compound | Catalyst/Oxidant | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 8-Hydroxy-1,5-naphthyridine | Iodine | Dioxane/water (1:1) | 40-50 | Recyclable catalyst, mild conditions |

| 8-Hydroxy-1,5-naphthyridine | m-NO2PhSO3Na | Various | 45-55 | Higher yield and reproducibility |

| 8-Hydroxy-1,5-naphthyridine | Montmorillonite K10 | Chlorobenzene | 50-60 | Effective for condensation and cyclization |

Summary Table of Preparation Methodologies

| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| Formation of enamine | Condensation | 3-Aminopyridine derivative + Meldrum’s acid | Heating in suitable solvent | Intermediate enamine formation |

| Cyclization | Intramolecular cyclization | Heat, Dowtherm A or diphenyl ether | 150-200 °C | Formation of 8-hydroxy-1,5-naphthyridine core |

| Decarboxylation | Thermal decarboxylation | Prolonged reflux in acid or heat | Hydrobromic acid or thermal | Keto group formation, ring aromatization |

| Introduction of nitrile | Condensation with malonate | Diethyl methylenemalonate | Thermal cyclization | Formation of 2-carbonitrile substituent |

| Oxidation | Catalytic oxidation | Iodine or m-NO2PhSO3Na | Dioxane/water or other solvents | Final oxidation to keto and nitro groups |

Chemical Reactions Analysis

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common reagents used in these reactions include alkyl halides, sodium hydroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile has several scientific research applications:

Chemistry: It is used in the synthesis of various heterocyclic compounds.

Biology: It exhibits biological activities that make it useful in biological research.

Medicine: Due to its biological activities, it is studied for potential therapeutic applications.

Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves its interaction with molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The specific molecular targets and pathways depend on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and synthetic features of the target compound with analogs from the evidence:

Key Differentiators and Implications

Core Structure: The 1,5-naphthyridine core in the target compound differs from the 1,6-naphthyridine isomers (e.g., 9b, 9c).

Functional Groups: Nitro Group (7-NO₂): Unique to the target compound, this electron-withdrawing group may enhance acidity at the 8-hydroxy position and reduce nucleophilicity compared to amino-substituted analogs (e.g., 9b, 9c). Nitro groups are also associated with increased oxidative stability but may introduce toxicity concerns. Amino vs. Hydroxy/Nitro: Amino groups in 9b and 9c facilitate hydrogen bonding, whereas the hydroxy and nitro groups in the target compound could modulate solubility and electrostatic interactions.

In contrast, analogs like 9b and 9c are synthesized via cyclocondensation, emphasizing the role of substituent-directed reactivity .

Biological Activity: While 1,5-naphthyridine carbohydrazide derivatives (e.g., compound 2 derivatives) exhibit antitubercular activity , the nitro group in the target compound may alter this activity.

Biological Activity

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is a complex organic compound notable for its unique naphthyridine structure. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including immunomodulatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 8-hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is C₁₁H₈N₄O₃, with a molecular weight of approximately 201.19 g/mol. Its structure features a hydroxyl group at the 8-position, a methyl group at the 5-position, and a nitro group at the 7-position, which contribute to its reactivity and biological properties .

Immunomodulatory Activity

Research indicates that this compound acts as a T cell activator , enhancing immune responses. The mechanism involves the modulation of cytokine production and T cell proliferation, suggesting potential applications in immunotherapy .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound against various pathogens. It exhibits significant effects against both Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL |

| Escherichia coli | 0.30 - 0.35 µg/mL |

| Klebsiella pneumoniae | 0.40 - 0.45 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria .

Anticancer Activity

The anticancer potential of 8-hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile has been investigated in various cancer cell lines. In vitro studies have demonstrated cytotoxic effects against:

| Cancer Cell Line | IC₅₀ Value (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 10.47 |

| A549 (Lung Cancer) | 15.03 |

| CEM-SS (Leukemia) | 12.50 |

The mechanism of action appears to involve apoptosis induction through DNA intercalation and modulation of cell cycle regulatory proteins .

Study on Antimicrobial Efficacy

In a comparative study assessing various naphthyridine derivatives, the compound demonstrated superior antimicrobial activity against drug-resistant strains compared to standard antibiotics like tetracycline . This study highlights its potential as an alternative therapeutic agent in combating antibiotic resistance.

Study on Anticancer Effects

A recent investigation into the anticancer properties revealed that treatment with this compound resulted in downregulation of oncogenes such as SOX9 and Ki67 in xenograft models of liver cancer . The study concluded that it could serve as a promising lead compound for further development in cancer therapeutics.

Q & A

Q. Why do similar synthetic routes for naphthyridine derivatives yield conflicting regioselectivity outcomes?

- Analysis : Regioselectivity in cyclization reactions depends on electronic effects of substituents. For instance, electron-withdrawing groups (e.g., nitro) direct ring closure to specific positions . Conflicting reports may stem from differences in starting material purity or solvent polarity (e.g., DMF vs. DMSO) altering transition-state energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.